

Preparing CellTracker™ Green CMFDA: A Guide for Researchers

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Compound of Interest

Compound Name: Green CMFDA

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An in-depth protocol for the preparation of stock and working solutions of CellTracker™ **Green CMFDA**, a vital fluorescent probe for long-term cell tracking in biological research.

CellTracker™ **Green CMFDA** (5-chloromethylfluorescein diacetate) is a widely utilized fluorescent dye for monitoring cell movement, proliferation, and viability. Its ability to freely pass through cell membranes and become fluorescent upon hydrolysis by intracellular esterases makes it an invaluable tool in cellular biology and drug development.^{[1][2][3][4][5]} This document provides detailed application notes and protocols for the preparation of CMFDA stock and working solutions to ensure reproducible and reliable experimental outcomes.

Principles of CMFDA Staining

CMFDA is a non-fluorescent and cell-permeable molecule. Once inside a living cell, intracellular esterases cleave the acetate groups, converting it into a fluorescent, membrane-impermeable product.^{[1][2][3][4][5]} This fluorescent molecule is then well-retained within the cytoplasm, allowing for the long-term tracking of cells through multiple generations.^{[4][5][6]} The staining pattern can be fixed with aldehyde-based fixatives for further analysis.^{[4][7]}

Quantitative Data Summary

For consistent results, precise concentrations and storage conditions are paramount. The following table summarizes the key quantitative parameters for preparing and using CMFDA.

Parameter	Stock Solution	Working Solution	Reference
Solvent	High-quality, anhydrous DMSO	Serum-free medium or buffer (e.g., HBSS)	[1] [3] [5] [7]
Concentration	2-10 mM	0.5-5 μ M (Short-term staining, < 3 days) 5-25 μ M (Long-term staining, > 3 days or rapidly dividing cells)	[1] [2] [3] [5] [8]
Storage Temperature	-20°C (for up to 1 month) or -80°C (for up to 6 months)	Prepare fresh before use	[1] [9]
Storage Conditions	Aliquot to avoid repeated freeze-thaw cycles; Protect from light	N/A	[1] [4] [9]
Incubation Time with Cells	N/A	15-45 minutes at 37°C	[1] [2] [3] [5]
Excitation/Emission Maxima	N/A	~492 nm / ~517 nm	[5] [10]

Experimental Protocols

Materials

- CellTracker™ **Green CMFDA** (lyophilized powder)
- Anhydrous dimethyl sulfoxide (DMSO)
- Serum-free cell culture medium or Hanks' Balanced Salt Solution (HBSS)
- Microcentrifuge tubes
- Pipettes and sterile tips

Preparation of 10 mM CMFDA Stock Solution

- **Equilibrate Reagents:** Allow the vial of lyophilized CMFDA and the anhydrous DMSO to warm to room temperature before opening to prevent condensation.
- **Reconstitution:** Dissolve the lyophilized CMFDA in high-quality anhydrous DMSO to a final concentration of 10 mM.^{[1][3][5][7]} For example, to reconstitute a 50 µg vial of CMFDA (Molecular Weight: 464.85 g/mol), add approximately 10.75 µL of DMSO. It is recommended to consult the manufacturer's instructions for the specific product.
- **Aliquot and Store:** Aliquot the stock solution into single-use volumes (e.g., 1-5 µL) in microcentrifuge tubes to avoid repeated freeze-thaw cycles.^{[1][4][9]}
- **Storage:** Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.^[1]

Preparation of CMFDA Working Solution

- **Thaw Stock Solution:** Thaw a single aliquot of the 10 mM CMFDA stock solution at room temperature.
- **Dilution:** Dilute the stock solution to the desired final working concentration in pre-warmed (37°C) serum-free medium or buffer.^{[1][2][3][7]} For example, to prepare 2 mL of a 5 µM working solution, add 1 µL of the 10 mM stock solution to 1999 µL of serum-free medium.^[7]
- **Use Immediately:** The working solution should be prepared fresh and used promptly.^{[4][9]}

Cell Staining Protocol for Adherent Cells

- **Cell Culture:** Grow adherent cells to the desired confluency on coverslips or in culture dishes.
- **Remove Medium:** Aspirate the culture medium from the cells.
- **Add Working Solution:** Gently add the pre-warmed CMFDA working solution to the cells.
- **Incubate:** Incubate the cells for 15-45 minutes at 37°C under normal growth conditions.^{[1][3][5]}

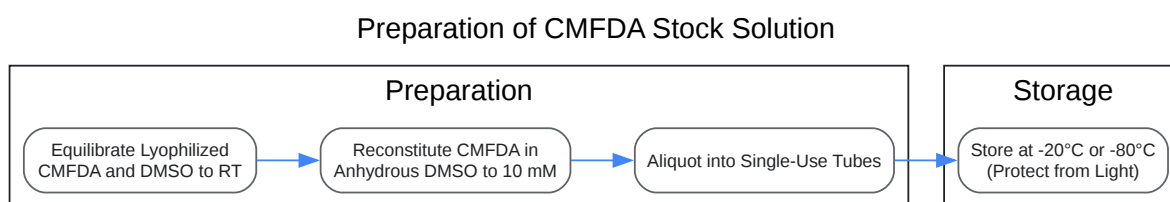
- Wash: Remove the working solution and wash the cells once with fresh, pre-warmed medium.
- Final Incubation: Add fresh, pre-warmed complete culture medium and incubate for at least another 30 minutes at 37°C to allow for complete hydrolysis of the dye.^{[5][7]}
- Imaging: The cells are now ready for fluorescence microscopy or flow cytometry analysis.

Cell Staining Protocol for Suspension Cells

- Harvest Cells: Harvest the cells by centrifugation.
- Resuspend: Gently resuspend the cell pellet in the pre-warmed CMFDA working solution.
- Incubate: Incubate the cells for 15-45 minutes at 37°C under appropriate growth conditions.^{[1][2][3][5]}
- Centrifuge and Wash: Centrifuge the cells to pellet them and remove the working solution.
- Resuspend in Fresh Medium: Resuspend the cells in fresh, pre-warmed complete culture medium and incubate for at least another 30 minutes at 37°C.
- Analysis: The cells are now ready for analysis.

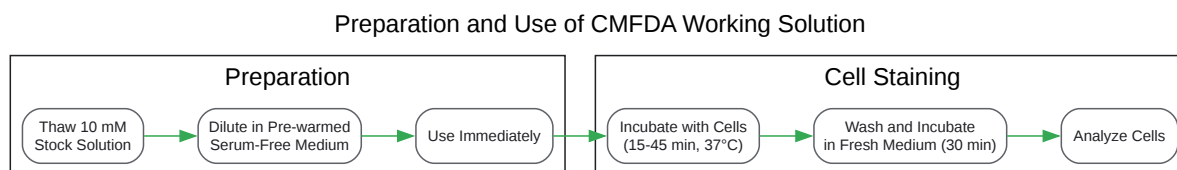
Visualizing the Workflow

To better illustrate the process, the following diagrams outline the key steps in preparing CMFDA solutions and staining cells.



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Caption: Workflow for CMFDA Stock Solution Preparation.



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Caption: Workflow for CMFDA Working Solution and Staining.

Conclusion

The proper preparation of CellTracker™ **Green CMFDA** stock and working solutions is critical for achieving consistent and reliable results in cell tracking experiments. By following these detailed protocols and adhering to the recommended concentrations and storage conditions, researchers can effectively label and monitor cells over extended periods, contributing to a deeper understanding of complex biological processes.

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